molecular formula GaN B1216216 Nitrure de gallium CAS No. 25617-97-4

Nitrure de gallium

Numéro de catalogue: B1216216
Numéro CAS: 25617-97-4
Poids moléculaire: 83.73 g/mol
Clé InChI: JMASRVWKEDWRBT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Gallium nitride, also known as Gallium nitride, is a useful research compound. Its molecular formula is GaN and its molecular weight is 83.73 g/mol. The purity is usually 95%.
The exact mass of the compound Gallium nitride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Gallium nitride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gallium nitride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Électronique de puissance

Le GaN révolutionne le domaine de l’électronique de puissance. Sa large bande interdite permet de créer des dispositifs capables de fonctionner à des tensions, des fréquences et des températures plus élevées que les composants traditionnels à base de silicium . Cela permet de développer des convertisseurs de puissance plus efficaces avec des densités de puissance plus élevées, ce qui est crucial pour des applications allant des véhicules électriques aux systèmes d’énergie renouvelable .

Transistors à haute mobilité électronique (HEMT)

Le GaN est le matériau de pointe pour la fabrication de HEMT, qui sont utilisés dans les applications haute fréquence et haute puissance . Les propriétés piézoélectriques du GaN, associées à sa grande rigidité mécanique, en font le matériau idéal pour ces transistors, qui jouent un rôle essentiel dans les télécommunications, les systèmes radar et les communications par satellite .

Optoélectronique

En optoélectronique, le GaN nanopreux (NP-GaN) a élargi les applications du matériau. Le NP-GaN est utilisé dans les émetteurs laser, les diodes électroluminescentes (LED), les capteurs optiques et les dispositifs de stockage d’énergie optique . Sa capacité à émettre une lumière brillante avec un rendement élevé en fait un matériau clé dans les LED et les technologies laser .

Exploration spatiale

Les cristaux de GaN sont étudiés pour des applications spatiales. La NASA explore l’utilisation du GaN pour la construction de détecteurs et de systèmes d’imagerie permettant de capturer des neutrons de courte durée de vie, qui sont importants pour comprendre les phénomènes solaires et cosmiques . Cela pourrait conduire à des progrès dans les technologies d’exploration spatiale .

Semi-conducteurs magnétiques dilués

Les semi-conducteurs magnétiques dilués à base de GaN montrent des promesses pour surmonter les limites des semi-conducteurs traditionnels à température ambiante . Ces matériaux ont des applications potentielles dans les véhicules intelligents, l’aérospatiale et le cloud computing, où des performances de semi-conducteurs robustes et fiables sont essentielles .

Dispositifs acoustiques

L’intégration de matériaux piézoélectriques dans les HEMT GaN a conduit à l’apparition d’émission acoustique de la porte du transistor en raison des effets piézoélectriques . Ce phénomène est étudié pour son impact sur les performances, la fiabilité et la durabilité des dispositifs, avec des applications potentielles dans les dispositifs acoustiques .

Mécanisme D'action

Gallium Nitride (GaN) is a binary III/V direct bandgap semiconductor that has gained significant attention due to its exceptional properties and wide-ranging applications in electronics, optoelectronics, and power devices .

Target of Action

GaN primarily targets electronic and optoelectronic devices. It is commonly used in blue light-emitting diodes (LEDs) and laser diodes . GaN’s structure will accept magnesium to form an n-type semiconductor, and silicon or oxygen to form a p-type semiconductor .

Mode of Action

GaN interacts with its targets by providing superior conductivity compared to traditional silicon transistors, resulting in smaller devices and lower capacitance for the same RDS(on) . GaN exhibits exceptionally high electron mobility, typically exceeding 2000 cm²/V·s, which is several times greater than that of silicon . This high electron mobility means that electrons can quickly move through the GaN material when subjected to an electric field .

Biochemical Pathways

For instance, GaN can undergo a reaction with alpha particles, causing displacement damage effects . Also, GaN can interact with oxygen to form a gallium oxynitride (GaON) epitaxial nanolayer .

Pharmacokinetics

It’s worth noting that gan devices can handle a 100 times higher accumulated dose of radiation than standard silicon devices at a sustained temperature of 125 degrees celsius .

Result of Action

The result of GaN’s action is the creation of high-performance electronic and optoelectronic devices. GaN’s wide bandgap allows it to withstand higher voltages without breakdown, making it suitable for high-power and high-frequency devices . GaN devices can operate at much higher temperatures and work at much higher voltages than gallium arsenide (GaAs) transistors, making them ideal power amplifiers at microwave frequencies .

Action Environment

GaN’s performance can be influenced by environmental factors such as temperature and radiation. GaN has shown to withstand high heat and radiation for three consecutive days, logging 7 hours with a reactor at 90 percent power . This makes GaN a suitable material for use in harsh environments, such as near a nuclear reactor core . Heat was found to be more harmful to gan than radiation .

Propriétés

IUPAC Name

azanylidynegallane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ga.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMASRVWKEDWRBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N#[Ga]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

GaN
Record name gallium(III) nitride
Source Wikipedia
URL https://en.wikipedia.org/wiki/Gallium(III)_nitride
Description Chemical information link to Wikipedia.
Record name Gallium nitride
Source Wikipedia
URL https://en.wikipedia.org/wiki/Gallium_nitride
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067111
Record name Gallium nitride (GaN)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2067111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.730 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Yellow odorless powder; [Alfa Aesar MSDS]
Record name Gallium nitride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14369
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

25617-97-4
Record name Gallium nitride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25617-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gallium nitride (GaN)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025617974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gallium nitride (GaN)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Gallium nitride (GaN)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2067111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gallium nitride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.830
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.